For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical and Physical Properties of DL-Arginine
DL-Arginine, a racemic mixture of the D- and L-enantiomers of the amino acid arginine, serves as a crucial component in various biological and pharmaceutical applications. Unlike the proteinogenic L-arginine, the DL-form is primarily utilized in chemical synthesis and as a precursor in various industrial processes.[1][2] This guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for their determination, and visualizations of relevant biochemical pathways and analytical workflows.
Chemical and Physical Properties
The fundamental properties of DL-Arginine are summarized below. As a racemic mixture, its optical activity is null, distinguishing it from its individual enantiomers.
General and Physical Properties
| Property | Value | References |
| Molecular Formula | C₆H₁₄N₄O₂ | [3][4][5] |
| Molar Mass | 174.20 g/mol | [3][4][5] |
| Appearance | White orthorhombic (dihydrate) crystals or white crystalline powder | [1][4] |
| Odor | Odorless | [4] |
| Melting Point | ~230-244 °C (with decomposition) | [1][3][6] |
| Density | 1.29 g/cm³ | [7] |
| Optical Rotation | 0° (racemic mixture) | N/A |
Solubility
DL-Arginine exhibits varied solubility depending on the solvent system. Its polar nature, owing to the amino, carboxyl, and guanidinium groups, dictates its high solubility in aqueous solutions.[8]
| Solvent | Solubility | References |
| Water | 15 g/100 mL (at 21 °C); ≥150 mg/mL | [1][2] |
| Ethanol | Slightly soluble | [1][4] |
| Ethyl Ether | Insoluble | [4] |
| DMSO | Insoluble | [9] |
A comprehensive study ranked its solubility in various mono-solvents as: water > methanol > ethyl acetate > ethanol > n-hexane > 2-butanone > isopropanol > 2-butanol > dichloromethane (DCM) > dimethylformamide (DMF) > 1,4-dioxane > acetonitrile.[10]
Acidity and Basicity
The pKa values determine the charge state of arginine's functional groups at different pH levels. The guanidinium group's high pKa ensures it remains protonated and positively charged under most physiological conditions.
| Functional Group | pKa Value | References |
| α-carboxylic acid | 1.82 - 2.18 | [4][11] |
| α-amino group | 8.99 - 9.09 | [4][11] |
| Guanidinium group | 12.48 - 13.8 | [4][11][12] |
Note: A rigorous study using potentiometry and NMR spectroscopy determined the pKa of the guanidinium group to be 13.8 ± 0.1, which is higher than values cited in many textbooks.[12][13]
Spectroscopic Data
Spectroscopic data provides the structural fingerprint of the molecule.
| Spectrum Type | Solvent | Chemical Shifts (ppm) or Wavenumber (cm⁻¹) | References |
| ¹H NMR | D₂O | 3.76 (α-CH), 3.24 (δ-CH₂), 1.91 (β-CH₂), 1.68 (γ-CH₂) | [14][15] |
| ¹³C NMR | D₂O | 175.38 (C=O), 157.85 (C-guanidinium), 55.45 (α-C), 41.64 (δ-C), 28.77 (β-C), 25.03 (γ-C) | [5] |
| IR | Solid | Key peaks: ~3300-3400 (N-H stretching), ~2850-2950 (C-H stretching), ~1680 (C=O stretching), ~1550 (N-H bending) | [16][17] |
Stability and Storage
DL-Arginine requires specific storage conditions to prevent degradation.
| Factor | Remarks | References |
| Air Sensitivity | Compound is air sensitive. | [1][3] |
| Hygroscopicity | Aqueous solutions are strongly alkaline and can absorb CO₂ from the air. | [1] |
| Storage Conditions | Store in a dry, cool place (e.g., 4°C), protected from light and humidity. | [18] |
| pH Stability | More stable in a slightly acidic to neutral pH range (approx. 5-7). | [18] |
Key Biochemical Pathways
Arginine is a central node in nitrogen metabolism. The L-enantiomer is the active form in these pathways.
Urea Cycle
In the liver, arginine is the immediate precursor to urea. The enzyme arginase hydrolyzes arginine to produce urea, for nitrogen waste excretion, and ornithine, which continues in the cycle.[19]
Nitric Oxide (NO) Synthesis
L-Arginine is the sole substrate for nitric oxide synthases (NOS), which produce NO, a critical signaling molecule in vasodilation, neurotransmission, and immune response. This process also yields citrulline, which can be recycled back to arginine.[4]
Experimental Protocols
Accurate determination of DL-Arginine's properties relies on standardized analytical methods.
Quantitative Analysis by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a precise method for quantifying DL-Arginine.[20]
Methodology:
-
Mobile Phase Preparation: A typical mobile phase consists of an aqueous buffer (e.g., phosphate buffer at pH 3.5 with an ion-pairing agent like octane sulfonic acid) and an organic modifier like acetonitrile.[20]
-
Standard Preparation: A stock solution of DL-Arginine working standard is prepared by accurately weighing the compound and dissolving it in the mobile phase buffer to a known concentration (e.g., 1.5 mg/mL).[20]
-
Sample Preparation: The sample containing DL-Arginine is accurately weighed, dissolved in the buffer, sonicated to ensure complete dissolution, and diluted to fall within the linear range of the standard curve.[20]
-
Chromatographic Conditions:
-
Analysis: The standard is injected multiple times to establish system suitability, followed by the sample injections. The peak area of DL-Arginine is used to calculate its concentration based on the standard curve.
Crystal Structure Determination by PXRD
Powder X-ray Diffraction (PXRD) combined with computational methods is used to elucidate the crystal structure of polycrystalline materials like DL-Arginine.[7][21]
Methodology:
-
Sample Preparation: The crystalline powder of DL-Arginine is gently packed into a sample holder to ensure a flat surface and random orientation of crystallites.
-
Data Collection: A PXRD pattern is collected using a diffractometer with a specific X-ray source (e.g., Cu Kα radiation). The sample is scanned over a range of 2θ angles.
-
Structure Solution: The collected diffraction pattern is indexed to determine the unit cell parameters and space group. Structure solution can be performed using direct methods or global optimization algorithms.[7]
-
Rietveld Refinement: The entire calculated diffraction pattern is fitted to the experimental data to refine atomic positions, lattice parameters, and other structural details until the difference between the observed and calculated patterns is minimized.[7]
-
Computational Validation: Periodic Density Functional Theory (DFT-D) calculations can be used to independently optimize the crystal structure and validate the experimentally derived model.[7][21]
pKa Determination by Potentiometry
Potentiometric titration is a classic and reliable method for determining the acid dissociation constants (pKa) of ionizable groups.[12]
Methodology:
-
Sample Preparation: A solution of DL-Arginine of known concentration (e.g., 500 mM) is prepared in deionized, CO₂-free water.[12]
-
Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature. A calibrated pH electrode and a burette containing a strong base (e.g., 0.1 M NaOH) are used. The solution is stirred continuously under an inert atmosphere (e.g., argon) to prevent CO₂ absorption.
-
Titration: The titrant is added in small, precise increments, and the pH is recorded after each addition, allowing the system to equilibrate. The titration continues until all ionizable protons have been titrated (e.g., past pH 13).
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa values correspond to the pH at the half-equivalence points. For overlapping pKa values, the data can be fitted to a multi-site binding isotherm to deconvolve the individual constants.[12]
References
- 1. Best DL-Arginine Manufacturer and Factory | Baishixing [bsxaminoacids.com]
- 2. glpbio.com [glpbio.com]
- 3. Buy DL-Arginine | 7200-25-1 [smolecule.com]
- 4. Arginine - Wikipedia [en.wikipedia.org]
- 5. DL-Arginine | C6H14N4O2 | CID 232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thermo Scientific Chemicals DL-Arginine, 98% | Fisher Scientific [fishersci.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Amino Acids [vanderbilt.edu]
- 12. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. DL-Arginine | C6H14N4O2 | CID 232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. bmse000711 L-Arginine at BMRB [bmrb.io]
- 16. L-Arginine | C6H14N4O2 | CID 6322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. How to quickly solve the stability defects of natural L - arginine? [plantextractwholesale.com]
- 19. Amino Acids - Arginine R (Arg) [biology.arizona.edu]
- 20. ijirt.org [ijirt.org]
- 21. pubs.acs.org [pubs.acs.org]
